molecular formula C7H4ClN3O2 B3218621 3-Chloro-7-nitro-4-azaindole CAS No. 1190310-80-5

3-Chloro-7-nitro-4-azaindole

Cat. No.: B3218621
CAS No.: 1190310-80-5
M. Wt: 197.58 g/mol
InChI Key: UYYLZINGRBKZEO-UHFFFAOYSA-N
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Description

3-Chloro-7-nitro-4-azaindole is a chemical compound with the molecular formula C7H4ClN3O2 . It is a derivative of azaindole, a class of compounds that have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties .


Synthesis Analysis

The synthesis of azaindoles, including this compound, often involves the use of chloroamino-N-heterocycles and various coupling reactions . For example, an efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles was established, starting from chloroamino-N-heterocycles. The method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acetic acid-catalyzed cyclization .


Molecular Structure Analysis

The molecular weight of this compound is 197.58 . The molecular structure of this compound is similar to other azaindoles, which associate a pyridine and a pyrrole ring by a fused C-C bond .


Chemical Reactions Analysis

Azaindoles, including this compound, can undergo various chemical reactions. For instance, they can participate in metal-catalyzed cross-coupling and C-H bond functionalized reactions . These reactions have been used to functionalize the 7-azaindole template, leading to the synthesis of various pharmacophores .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.

Mechanism of Action

While the specific mechanism of action for 3-Chloro-7-nitro-4-azaindole is not mentioned in the search results, azaindoles in general are known to be used in the design of kinase inhibitors . They are considered excellent bioisosteres of the indole or purine systems .

Safety and Hazards

While specific safety and hazard information for 3-Chloro-7-nitro-4-azaindole is not available, azaindoles can be hazardous. They may cause skin irritation, serious eye damage, and may be toxic if swallowed. They may also cause respiratory irritation .

Future Directions

The development of synthetic techniques for the functionalization of azaindoles, including 3-Chloro-7-nitro-4-azaindole, continues to be an active area of research . Given their powerful medicinal properties, these compounds are expected to contribute significantly to future drug discovery efforts .

Properties

IUPAC Name

3-chloro-7-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-3-10-7-5(11(12)13)1-2-9-6(4)7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYLZINGRBKZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268475
Record name 3-Chloro-7-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-80-5
Record name 3-Chloro-7-nitro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-7-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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